molecular formula C20H23ClN4O5S2 B2586090 N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide;hydrochloride CAS No. 1321730-65-7

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide;hydrochloride

Cat. No.: B2586090
CAS No.: 1321730-65-7
M. Wt: 499
InChI Key: RPANZTTUPHYUBJ-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic architecture, comprising a 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole core fused with a 5-nitrothiophene-2-carboxamide moiety. The diethylaminoethyl side chain and hydrochloride salt enhance solubility and bioavailability.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S2.ClH/c1-3-22(4-2)7-8-23(19(25)16-5-6-18(30-16)24(26)27)20-21-13-11-14-15(12-17(13)31-20)29-10-9-28-14;/h5-6,11-12H,3-4,7-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPANZTTUPHYUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=C(S4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Modifications

The compound shares structural motifs with several derivatives, differing primarily in substituents and side chains. Key analogs include:

Compound Name Structural Differences Key Properties
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride (1:1) Dimethylaminoethyl group (vs. diethylaminoethyl) Reduced lipophilicity (logP ~1.2 vs. ~2.5)
N-Dichloroacetyl-5-nitro-2,3-dihydrobenzoxazole derivatives Benzoxazole core (vs. benzothiazole-dioxane fusion) Enhanced metabolic stability
Sulfentrazone (N-(2,4-dichloro-5-(difluoromethyl-triazolyl)phenyl)methanesulfonamide) Sulfonamide group; triazole ring Herbicidal activity (logP ~3.8)

Key Observations :

  • Core Heterocycle: Benzoxazole derivatives () exhibit higher metabolic stability due to reduced ring strain compared to the fused dioxino-benzothiazole system, which may enhance in vivo half-life .
Physicochemical and Spectroscopic Properties
  • NMR Profiles: Substituent changes in regions analogous to "A" and "B" () significantly alter chemical shifts. For example, the nitro group in the thiophene ring causes deshielding in adjacent protons (δ ~8.2 ppm) compared to non-nitrated analogs (δ ~7.5 ppm) .
  • Mass Spectrometry: Molecular networking () reveals that fragmentation patterns of the target compound and its dimethylamino analog share a cosine score >0.85, indicating high structural similarity .
Bioactivity and Target Interactions
  • Mode of Action : Clustering analysis () suggests that the target compound and its analogs likely inhibit kinases or redox enzymes due to their nitroaromatic and electron-deficient heterocycles .

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